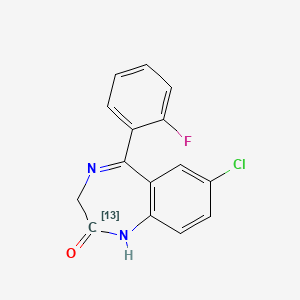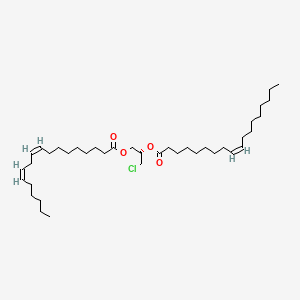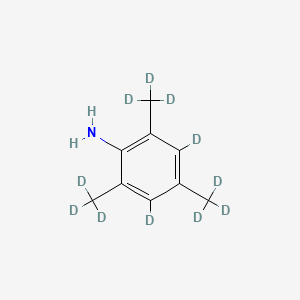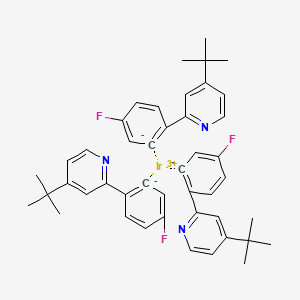
4-tert-butyl-2-(4-fluorobenzene-6-id-1-yl)pyridine;iridium(3+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-tert-butyl-2-(4-fluorobenzene-6-id-1-yl)pyridine;iridium(3+): is a complex organometallic compound that features a pyridine ligand substituted with a tert-butyl group and a fluorobenzene moiety, coordinated to an iridium ion in the +3 oxidation state
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-2-(4-fluorobenzene-6-id-1-yl)pyridine;iridium(3+) typically involves the following steps:
Formation of the Pyridine Ligand: The pyridine ligand is synthesized by reacting 4-tert-butylpyridine with 4-fluorobenzene under specific conditions to introduce the fluorobenzene moiety.
Coordination to Iridium: The synthesized ligand is then coordinated to an iridium precursor, such as iridium trichloride, under inert atmosphere conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis procedures, ensuring stringent control over reaction conditions to maintain product purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
4-tert-butyl-2-(4-fluorobenzene-6-id-1-yl)pyridine;iridium(3+) can undergo various types of chemical reactions, including:
Oxidation and Reduction: The iridium center can participate in redox reactions, where it can be reduced or oxidized depending on the reaction conditions and reagents used.
Substitution Reactions: The compound can undergo ligand substitution reactions, where the pyridine or fluorobenzene moieties can be replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange can be facilitated by using coordinating solvents like acetonitrile or by applying heat.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state iridium complexes, while reduction could produce lower oxidation state species .
Applications De Recherche Scientifique
4-tert-butyl-2-(4-fluorobenzene-6-id-1-yl)pyridine;iridium(3+) has several scientific research applications:
Materials Science: The compound is explored for its potential in the development of advanced materials, such as light-emitting diodes (LEDs) and photovoltaic cells.
Medicinal Chemistry: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the field of cancer treatment due to its ability to interact with biological molecules.
Mécanisme D'action
The mechanism of action of 4-tert-butyl-2-(4-fluorobenzene-6-id-1-yl)pyridine;iridium(3+) involves its interaction with molecular targets through coordination chemistry. The iridium center can form stable complexes with various substrates, facilitating catalytic reactions. In biological systems, the compound can interact with proteins and DNA, potentially leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-tert-butyl-2-(4-tert-butyl-2-pyridyl)pyridine;iridium(3+): This compound has a similar structure but with additional tert-butyl groups on the pyridine ligand.
4,4′,4″-Tri-tert-Butyl-2,2′6′,2″-terpyridine: Another related compound with multiple tert-butyl groups and a terpyridine ligand.
Uniqueness
4-tert-butyl-2-(4-fluorobenzene-6-id-1-yl)pyridine;iridium(3+) is unique due to the presence of the fluorobenzene moiety, which can influence its electronic properties and reactivity. This makes it distinct from other similar compounds and potentially more versatile in certain applications .
Propriétés
Formule moléculaire |
C45H45F3IrN3 |
|---|---|
Poids moléculaire |
877.1 g/mol |
Nom IUPAC |
4-tert-butyl-2-(4-fluorobenzene-6-id-1-yl)pyridine;iridium(3+) |
InChI |
InChI=1S/3C15H15FN.Ir/c3*1-15(2,3)12-8-9-17-14(10-12)11-4-6-13(16)7-5-11;/h3*4,6-10H,1-3H3;/q3*-1;+3 |
Clé InChI |
ZYZHMYJZIZLDJO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=NC=C1)C2=[C-]C=C(C=C2)F.CC(C)(C)C1=CC(=NC=C1)C2=[C-]C=C(C=C2)F.CC(C)(C)C1=CC(=NC=C1)C2=[C-]C=C(C=C2)F.[Ir+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(4R,7aR,12bS)-3-(cyclopropylmethyl)-7-oxo-4a-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-2-ylcarbamoyloxy]-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl] acetate](/img/structure/B13443840.png)
amino}-3-(1H-1,2,4-triazol-1-yl)propan-2-ol](/img/structure/B13443852.png)
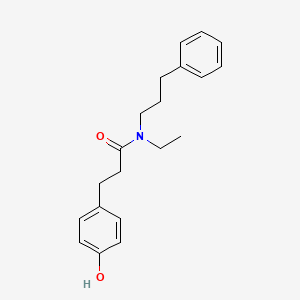

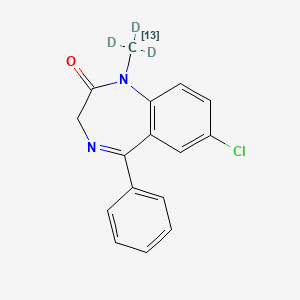

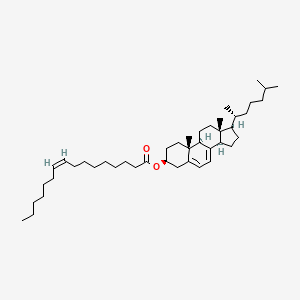
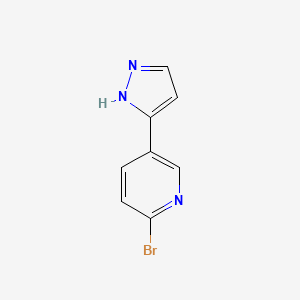
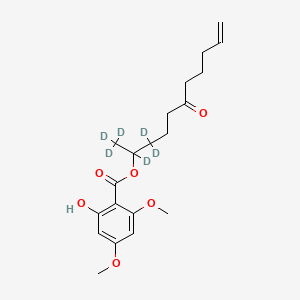
![6-[6-amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-3-yl]-1'-methylspiro[1H-indole-3,4'-piperidine]-2-one](/img/structure/B13443912.png)
